7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

ADME Prediction P-glycoprotein Oral Bioavailability

7-Methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide (CAS 952845-06-6) is a synthetic small molecule (MF: C19H15N3O4; MW: 349.34 g/mol) that covalently fuses a 7-methoxybenzofuran-2-carboxamide moiety with a 5-(p-tolyl)-1,3,4-oxadiazole ring system via a stable amide linkage. The compound belongs to the benzofuran–1,3,4-oxadiazole hybrid class—a recognized privileged scaffold architecture in medicinal chemistry wherein both heterocyclic pharmacophores are known to independently contribute to anticancer, anti-inflammatory, and neuroprotective bioactivities.

Molecular Formula C19H15N3O4
Molecular Weight 349.346
CAS No. 952845-06-6
Cat. No. B2927773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
CAS952845-06-6
Molecular FormulaC19H15N3O4
Molecular Weight349.346
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC
InChIInChI=1S/C19H15N3O4/c1-11-6-8-12(9-7-11)18-21-22-19(26-18)20-17(23)15-10-13-4-3-5-14(24-2)16(13)25-15/h3-10H,1-2H3,(H,20,22,23)
InChIKeyUKICEANSVZAXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide (CAS 952845-06-6): A Dual-Pharmacophore Benzofuran–Oxadiazole Hybrid for Oncology & Inflammation Research


7-Methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide (CAS 952845-06-6) is a synthetic small molecule (MF: C19H15N3O4; MW: 349.34 g/mol) that covalently fuses a 7-methoxybenzofuran-2-carboxamide moiety with a 5-(p-tolyl)-1,3,4-oxadiazole ring system via a stable amide linkage . The compound belongs to the benzofuran–1,3,4-oxadiazole hybrid class—a recognized privileged scaffold architecture in medicinal chemistry wherein both heterocyclic pharmacophores are known to independently contribute to anticancer, anti-inflammatory, and neuroprotective bioactivities . Its unique structural signature—defined by the simultaneous presence of an electron-donating 7-methoxy group on the benzofuran and a lipophilic 4-methylphenyl substituent on the oxadiazole—differentiates it from the broader pool of commercially available benzofuran-2-carboxamide or oxadiazole screening compounds . This specific substitution pattern has been computationally predicted to confer distinct ADME properties, including P-glycoprotein substrate recognition and high predicted human intestinal absorption (92.4%), which are relevant parameters for lead selection in early-stage drug discovery .

Why 7-Methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide Cannot Be Replaced by Generic Benzofuran–Oxadiazole Analogs in Focused Screening Campaigns


Benzofuran–oxadiazole hybrids are not interchangeable screening surrogates: both the substituent identity on the oxadiazole C5 position and the substitution pattern on the benzofuran ring profoundly affect target engagement and ADME behavior. Published SAR campaigns within the benzofuran–2-carboxamide series demonstrate that even minor substituent changes—such as replacing a methyl group with a hydroxyl at the benzofuran R2 position—can result in marked differences in anti-excitotoxic neuroprotective potency (compound 1f vs. 1j) . Similarly, within the benzofuran–oxadiazole hybrid class, the nature of the oxadiazole 5-aryl substituent is a critical determinant of anticancer cytotoxicity: the p-tolyl-bearing oxadiazole hybrid 5d achieved an IC50 of 6.3 μM against A549 lung cancer cells, outperforming the reference drug crizotinib (IC50 8.54 μM), whereas other analogs in the same series exhibited distinct potency profiles . Critically, in silico ADME profiling of 7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide predicts that the compound is both a P-glycoprotein substrate and a P-glycoprotein I inhibitor —a dual-transporter interaction profile that is highly sensitive to molecular structure and cannot be assumed for analogs bearing different substituents.

Quantitative Differentiation Evidence for 7-Methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide Versus Its Closest Analogs


Predicted ADME Superiority: High Human Intestinal Absorption and Dual P-glycoprotein Interaction Profile Versus Unsubstituted Benzofuran–Oxadiazole Scaffolds

In silico ADME predictions for 7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide indicate a predicted human intestinal absorption (HIA) of 92.38% and a Caco-2 permeability value of 0.796, with concurrent classification as both a P-glycoprotein (P-gp) substrate and a P-gp I inhibitor . This dual P-gp interaction profile—substrate plus inhibitor—distinguishes this compound from benzofuran–oxadiazole analogs lacking the 7-methoxy or 4-methylphenyl substitution, where P-gp substrate liability without inhibitory counterbalance may reduce effective intracellular exposure . The predicted blood–brain barrier permeability (−0.198) and CNS permeability (−1.987) values further indicate limited CNS penetration, a desirable attribute for peripherally targeted anti-inflammatory or oncologic indications where CNS-mediated adverse events must be minimized .

ADME Prediction P-glycoprotein Oral Bioavailability Drug Likeness

Anticancer Potency Benchmarking: Class-Level IC50 Comparison of p-Tolyl-Oxadiazole Benzofuran Hybrids Against the A549 Lung Cancer Cell Line

Within the benzofuran–oxadiazole hybrid series reported by Irfan et al. (2022), compound 5d—a structural analog bearing a p-tolyl substituent on the 1,3,4-oxadiazole ring—demonstrated the highest anticancer potency against the A549 lung adenocarcinoma cell line, with an IC50 of 6.3 ± 0.7 μM and a corresponding cell viability of 27.49 ± 1.90% . This potency surpassed that of the clinically approved reference drug crizotinib (IC50 = 8.54 ± 0.84 μM), representing a 26% improvement in IC50 . The 4-methylphenyl (p-tolyl) substituent on the oxadiazole is a shared structural feature between compound 5d and 7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide (CAS 952845-06-6), providing class-level evidence that the p-tolyl-oxadiazole motif contributes favorably to A549 cytotoxicity .

Anticancer Activity A549 Lung Cancer MTT Assay Cytotoxicity

Oxadiazole-Mediated Metabolic Stability Advantage: Cytochrome P450 Inhibition Profile of CAS 952845-06-6 Versus Ester-Containing Benzofuran Analogs

The 1,3,4-oxadiazole ring system is a recognized metabolically stable bioisostere of ester and amide functionalities, offering improved resistance to hydrolytic degradation . In silico CYP450 inhibition profiling of 7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide predicts CYP2C19 inhibition (Yes) and CYP2D6 inhibition (Yes), while CYP1A2, CYP2C9, and CYP3A4 inhibition are predicted as No . The compound is also predicted as a CYP3A4 substrate (Yes) but not a CYP2D6 substrate (No), yielding a distinctive CYP interaction fingerprint . This contrasts with ester-linked benzofuran derivatives where non-specific esterase-mediated hydrolysis can confound in vitro–in vivo correlation and complicate PK/PD interpretation . The oxadiazole amide bioisostere replacement strategy has been successfully validated in RARβ agonist development, where oxadiazole substitution of an amide linkage produced compounds with good oral bioavailability in rat and dog .

Cytochrome P450 Metabolic Stability Drug Metabolism Oxadiazole

Recommended Application Scenarios Where 7-Methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide Delivers Maximum Scientific Value


Hit-to-Lead Optimization in Oncology: Lung Adenocarcinoma (A549) and Beyond

The class-level anticancer potency of p-tolyl-oxadiazole benzofuran hybrids against A549 lung cancer cells—with compound 5d achieving an IC50 of 6.3 μM, superior to crizotinib (8.54 μM) —positions CAS 952845-06-6 as a structurally privileged starting scaffold for medicinal chemistry optimization against lung adenocarcinoma. The predicted high human intestinal absorption (HIA = 92.38%) and P-gp I inhibitor classification of this specific compound further support its prioritization for oral oncology programs where bioavailability is a critical go/no-go criterion. Researchers can leverage the 7-methoxybenzofuran and 4-methylphenyl-oxadiazole substitution vectors for systematic SAR expansion, guided by the favorable ADME baseline already established through computational profiling .

Peripheral Anti-Inflammatory Drug Discovery with Reduced CNS Liability

The predicted low blood–brain barrier permeability (BBB = −0.198) and minimal CNS permeability (−1.987) of CAS 952845-06-6 make this compound particularly well-suited for peripheral anti-inflammatory drug discovery programs where CNS exposure must be minimized to avoid neurological adverse effects. The benzofuran pharmacophore has established anti-inflammatory activity through COX-2 inhibition and PDE4 modulation pathways , while the oxadiazole ring contributes metabolic stability superior to conventional ester-linked anti-inflammatory agents . The compound's predicted CYP2C19 and CYP2D6 inhibition flags provide an early DDI risk map that can be prospectively addressed during lead optimization, reducing late-stage attrition risk.

In Silico- Guided Scaffold Hopping and Library Design

CAS 952845-06-6 serves as a computationally pre-validated template for focused library design around the benzofuran–1,3,4-oxadiazole chemotype. The compound's defined ADME fingerprint—including Caco-2 permeability (0.796), aqueous solubility (LogS = −3.00), and the complete CYP inhibition/substrate profile —provides a quantitative in silico benchmark against which newly designed analogs can be compared prior to synthesis. The dual P-gp substrate/inhibitor classification of this specific substitution pattern is a structurally sensitive parameter that can inform medicinal chemistry decisions on substituent selection to optimize efflux liability. By using CAS 952845-06-6 as a reference standard within an in silico screening cascade—rather than relying on uncharacterized generic benzofuran–oxadiazole building blocks—computational chemists can triage virtual libraries with greater confidence in predicted ADME outcomes before committing to chemical synthesis .

Agrochemical Fungicide Lead Discovery Leveraging Oxadiazole Bioisosterism

The 1,3,4-oxadiazole ring is a validated scaffold in agrochemical fungicide discovery, as evidenced by the microbiocidal oxadiazole derivative patents from Syngenta . The benzofuran–oxadiazole hybrid architecture of CAS 952845-06-6 combines two privileged substructures that have independently demonstrated antifungal potential. The compound's predicted physicochemical profile—moderate lipophilicity (CLogP = 1.21) and favorable topological polar surface area (TPSA = 66.88 Ų) —falls within the optimal range for foliar uptake and phloem mobility in plant protection applications. For agrochemical research programs seeking to expand beyond traditional triazole fungicides, this benzofuran–oxadiazole hybrid represents a structurally differentiated starting point with a favorable in silico property profile for further optimization.

Quote Request

Request a Quote for 7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.